![molecular formula C18H20FN3O3S B5399348 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5399348.png)
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, also known as TAK-063, is a novel and potent selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the intracellular signaling pathways that control the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and Huntington's disease.
Mécanisme D'action
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is highly expressed in the striatum and other regions of the brain. By inhibiting PDE10A, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide increases the levels of cAMP and cGMP in the brain, which in turn modulate the activity of various signaling pathways that are involved in the regulation of mood, cognition, and motor function.
Biochemical and Physiological Effects:
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in the brain. In preclinical studies, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to increase the levels of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of mood, cognition, and motor function. 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its high selectivity for the PDE10A enzyme, which minimizes off-target effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide is its relatively low solubility, which can make it difficult to formulate for certain applications.
Orientations Futures
There are several future directions for the research and development of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide. One area of focus is the optimization of the pharmacokinetic properties of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, with the goal of improving its efficacy and reducing the potential for side effects. Another area of focus is the identification of biomarkers that can be used to predict patient response to 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide, which could help to personalize treatment and improve clinical outcomes. Finally, there is ongoing research into the potential therapeutic applications of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide in other neuropsychiatric disorders, such as bipolar disorder and addiction.
Méthodes De Synthèse
The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide involves a multi-step process that begins with the preparation of 5-aminosalicylic acid. This is followed by the formation of a sulfonamide intermediate, which is then coupled with 2-methyl-4-nitrobenzoic acid to yield the final product. The synthesis of 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been optimized to achieve high yields and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, with promising results. In animal models of schizophrenia, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve cognitive function and reduce the positive symptoms of the disease. Similarly, in animal models of depression, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to have antidepressant-like effects. In addition, 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide has been shown to improve motor function and reduce neurodegeneration in animal models of Huntington's disease.
Propriétés
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-6-7-14(12-15(13)18(20)23)26(24,25)22-10-8-21(9-11-22)17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDPZGPNKQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

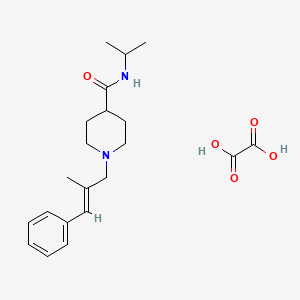
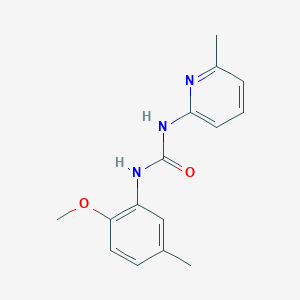
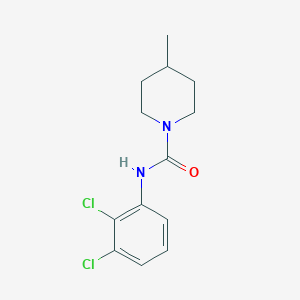
![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)

![3-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5399302.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)
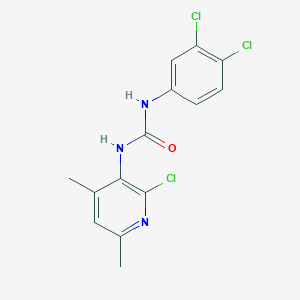
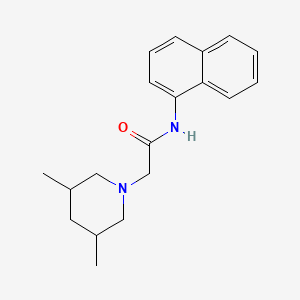
![N-(4-acetylphenyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5399355.png)